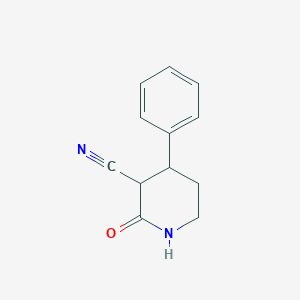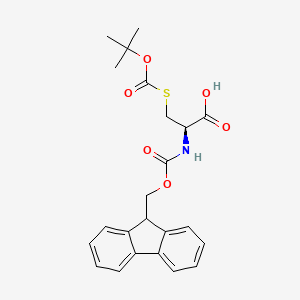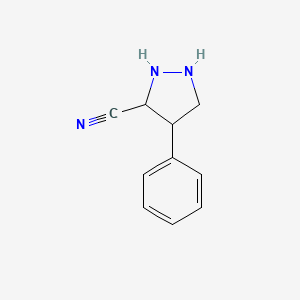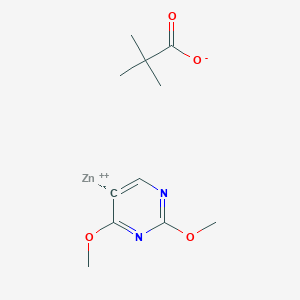
3-Pyridinecarbonitrile, 1,2-dihydro-2-oxo-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-phenyl-nicotinonitrile is a chemical compound with the molecular formula C12H8N2O. It is also known by its IUPAC name, 2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile This compound is notable for its unique structure, which includes a hydroxyl group, a phenyl group, and a nitrile group attached to a nicotinonitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-phenyl-nicotinonitrile typically involves the reaction of 2-chloro-4-phenyl-nicotinonitrile with a hydroxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with a hydroxyl group .
Industrial Production Methods: Industrial production of 2-Hydroxy-4-phenyl-nicotinonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-4-phenyl-nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of 2-oxo-4-phenyl-nicotinonitrile.
Reduction: Formation of 2-amino-4-phenyl-nicotinonitrile.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Hydroxy-4-phenyl-nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-phenyl-nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation. The compound binds to the active site of these enzymes, thereby blocking their function and leading to the inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-4-methyl-nicotinonitrile
- 2-Hydroxy-4-ethyl-nicotinonitrile
- 2-Hydroxy-4-phenyl-pyridine
Comparison: Compared to its analogs, 2-Hydroxy-4-phenyl-nicotinonitrile is unique due to the presence of the phenyl group, which enhances its reactivity and potential biological activity. The phenyl group also contributes to its stability and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
2-oxo-4-phenylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C12H12N2O/c13-8-11-10(6-7-14-12(11)15)9-4-2-1-3-5-9/h1-5,10-11H,6-7H2,(H,14,15) |
Clé InChI |
LCCMLVTVEJRRCH-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C(C1C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate](/img/structure/B15133551.png)
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15133558.png)




![Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-](/img/structure/B15133595.png)


![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B15133603.png)

![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)


